molecular formula C5H14BrNO B1429329 Choline bromide-trimethyl-d9 CAS No. 285979-71-7

Choline bromide-trimethyl-d9

Cat. No. B1429329
M. Wt: 193.13 g/mol
InChI Key: JJCWKVUUIFLXNZ-KYRNGWDOSA-M
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Description

Choline bromide-trimethyl-d9 is a biochemical used for proteomics research . It is an isotopic analogue of Choline chloride .


Molecular Structure Analysis

The molecular formula of Choline bromide-trimethyl-d9 is C5H5BrD9NO and it has a molecular weight of 193.13 .


Physical And Chemical Properties Analysis

Choline bromide-trimethyl-d9 is a solid substance .

Scientific Research Applications

1. Biomarker Studies in Cardiovascular and Cerebrovascular Diseases

Choline bromide-trimethyl-d9 (d9-choline) has been utilized as an internal standard in the study of trimethylamine-N-oxide (TMAO), choline, and betaine in human plasma. This research is crucial for understanding the role of these molecules in cardiovascular and cerebrovascular diseases. Yu et al. (2018) developed a sensitive method for determining these compounds in plasma, which was applied to patients with acute stroke, indicating choline's potential relationship with patient prognosis (Yu et al., 2018).

2. Investigation of Atherosclerosis and Gut Microbiota

D9-choline is also used in studies exploring the relationship between atherosclerosis and gut microbiota. Li et al. (2021) demonstrated that berberine, a compound used to treat obesity and diabetes, can inhibit TMA/TMAO production, which is derived from choline metabolism by gut microbiota, thereby mitigating atherosclerosis in mice (Li et al., 2021).

3. Studies on Intestinal Microbial Metabolism and Cardiovascular Risk

The metabolism of dietary phosphatidylcholine (containing choline) by intestinal microbiota to produce TMAO, and its association with cardiovascular diseases, has been extensively studied. Tang et al. (2013) researched this process using d9-labeled phosphatidylcholine, revealing a significant relationship between TMAO levels and adverse cardiovascular events (Tang et al., 2013).

4. Applications in Bioavailability and Microbiota Composition Studies

Romano et al. (2015) investigated how TMA-producing bacteria in the gut affect the bioavailability of dietary choline. This research provides insights into designing strategies for altering these bacteria in the human gut, potentially impacting atherosclerosis and choline deficiency diseases (Romano et al., 2015).

5. Therapeutic Approaches for Cardio-metabolic Diseases

Wang et al. (2015) explored the impact of inhibiting microbial TMA production, a derivative of choline, on diet-induced atherosclerosis. This research suggests potential therapeutic approaches targeting gut microbial production of TMA for treating cardiometabolic diseases (Wang et al., 2015).

Future Directions

Choline, including its isotopic analogues like Choline bromide-trimethyl-d9, continues to be a subject of interest in various fields of research. Future directions in choline research include understanding its role in human nutrition throughout the lifespan, identifying areas of research needed in choline biology that can best inform our understanding of this nutrient’s impact on human health .

properties

IUPAC Name

2-hydroxyethyl-tris(trideuteriomethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCWKVUUIFLXNZ-KYRNGWDOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCO)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745729
Record name 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Choline bromide-trimethyl-d9

CAS RN

285979-71-7
Record name 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285979-71-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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